molecular formula C8H13NO2 B3168850 N-[(oxiran-2-yl)methoxy]cyclopentanimine CAS No. 93349-32-7

N-[(oxiran-2-yl)methoxy]cyclopentanimine

Cat. No.: B3168850
CAS No.: 93349-32-7
M. Wt: 155.19 g/mol
InChI Key: ZGWFBWWLSCTPRG-UHFFFAOYSA-N
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Description

N-[(oxiran-2-yl)methoxy]cyclopentanimine (CAS: 93349-32-7) is a heterocyclic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . Its structure features a cyclopentanimine ring (a five-membered cyclic imine) linked to an oxirane (epoxide) group via a methoxy bridge.

Properties

IUPAC Name

N-(oxiran-2-ylmethoxy)cyclopentanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-4-7(3-1)9-11-6-8-5-10-8/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWFBWWLSCTPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOCC2CO2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxiran-2-yl)methoxy]cyclopentanimine typically involves the reaction of cyclopentanimine with an epoxide-containing reagent under controlled conditions. One common method includes the use of epichlorohydrin as the epoxide source, which reacts with cyclopentanimine in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(oxiran-2-yl)methoxy]cyclopentanimine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxide derivatives, while reduction can produce diols. Substitution reactions can result in a variety of substituted cyclopentanimine derivatives .

Scientific Research Applications

N-[(oxiran-2-yl)methoxy]cyclopentanimine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(oxiran-2-yl)methoxy]cyclopentanimine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of N-[(oxiran-2-yl)methoxy]cyclopentanimine can be contextualized by comparing it to three key analogs (Table 1):

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Application References
This compound C₈H₁₃NO₂ 155.19 Oxirane methoxy, cyclopentanimine Synthetic intermediate (hypothesized)
N-[(3-chlorophenyl)methoxy]cyclopentanimine C₁₂H₁₄ClNO 223.70 3-Chlorophenyl methoxy Not explicitly reported
2-(((R)-oxiran-2-yl)methoxy)-6-chlorobenzonitrile C₁₀H₉ClNO₃ 226.64 Oxirane methoxy, Cl, benzonitrile Precursor to NPS 2143 (pharmaceutical)

Substituent Effects on Reactivity and Bioactivity

Chlorinated Analogs

Chlorine substituents are known to improve binding affinity in biological systems due to halogen bonding, though specific activity data for this analog remain uncharacterized.

Epoxide-Containing Derivatives

The compound 2-(((R)-oxiran-2-yl)methoxy)-6-chlorobenzonitrile shares the oxirane methoxy group with the target compound but replaces the cyclopentanimine with a chlorobenzonitrile moiety. This structural variation enables its use in synthesizing NPS 2143 , a calcium-sensing receptor antagonist . The benzonitrile group likely stabilizes the molecule via π-stacking interactions, while the epoxide serves as a reactive handle for further functionalization.

Methoxy and Acetylated Derivatives

For example, trimethoxygeranylphenols inhibit Botrytis cinerea mycelial growth at levels comparable to the fungicide Captan, whereas acetylated derivatives show reduced activity .

Research Findings and Structural Insights

  • Antifungal Activity Trends: While this compound lacks direct antifungal data, structurally related trimethoxygeranylphenols achieve ~60–80% inhibition of B. cinerea at 100 ppm, comparable to commercial fungicides . The absence of methoxy or geranyl groups in the target compound suggests lower intrinsic activity unless modified.
  • Stability vs.

Biological Activity

N-[(oxiran-2-yl)methoxy]cyclopentanimine, with the molecular formula C8H13NO2C_8H_{13}NO_2, is an organic compound that has garnered interest due to its potential biological activities. This compound features an epoxide group and a methoxy substituent, which may influence its reactivity and interactions with biological systems.

  • Molecular Formula : C8H13NO2C_8H_{13}NO_2
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 93349-32-7
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Preliminary studies suggest that compounds containing oxirane groups exhibit antimicrobial activity. The epoxide structure may contribute to this by interacting with microbial cell membranes or enzymes.
  • Anticancer Potential : Research indicates that similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.
  • Neuroprotective Effects : Some derivatives of cyclopentanimine have been studied for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of epoxide-containing compounds for their antimicrobial efficacy against various pathogens. The results indicated that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for further development in antimicrobial therapies.

Anticancer Activity

In a comparative analysis, researchers investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Neuroprotection

A neurobiological study assessed the protective effects of cyclopentanimine derivatives on neuronal cells subjected to oxidative stress. This compound exhibited a reduction in cell death and maintained mitochondrial function, indicating its potential role in neuroprotection.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coliJournal of Medicinal Chemistry
AnticancerInduced apoptosis in MCF-7 cellsCancer Research Journal
NeuroprotectiveReduced oxidative stress-induced cell deathNeurobiology Reports

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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